HIV‑1 Protease Inhibitor Potency: Para‑Fluoro P1 Ligand Embedded in Chf‑THF Scaffold vs. Unsubstituted P1 Ligand
When the 4‑fluorophenylmethyl group is incorporated as the P1 ligand in a Chf‑THF‑derived HIV‑1 protease inhibitor scaffold, it delivers antiviral IC50 values in the low nanomolar range. In a direct head‑to‑head comparison within the same manuscript, the inhibitor bearing a mono‑fluorinated P1 phenyl ring showed a measurable antiviral IC50 advantage over the corresponding inhibitor with an unsubstituted phenylmethyl P1 ligand, consistent with the general SAR that fluorination of the P1 phenyl improves potency [REFS‑1]. This positions the para‑fluoro regioisomer as a synthetically accessible entry point for optimising P1‑ligand electronics without the synthetic complexity of the 3,5‑difluoro system.
| Evidence Dimension | Antiviral potency (IC50) in MT‑2 cells (p24 ELISA) |
|---|---|
| Target Compound Data | Inhibitor 4c (Chf‑THF P2, benzoxazole P2′, 4‑fluorophenylmethyl P1): IC50 = 3.3 nM [REFS‑1]. |
| Comparator Or Baseline | Inhibitor 4a (same scaffold, unsubstituted phenylmethyl P1): IC50 = 38 nM [REFS‑1]. |
| Quantified Difference | ~11.5‑fold improvement in antiviral IC50 when 4‑fluoro substitution is introduced on the P1 phenyl ring. |
| Conditions | MT‑2 cell‑based antiviral assay; HIV‑1NL4‑3 wild‑type; p24 ELISA readout; data from ≥3 independent experiments (SEM < 5 %). |
Why This Matters
This >10‑fold potency gain provides a quantifiable justification for procuring the 4‑fluoro‑substituted building block over the non‑fluorinated analog when initiating a medicinal chemistry campaign targeting the HIV‑1 protease S1 subsite.
- [1] Ghosh, A. K. et al. Structure‑Based Design of Highly Potent HIV‑1 Protease Inhibitors Containing New Tricyclic Ring P2‑Ligands. J. Med. Chem. 2020, 63 (9), 4867–4879. Table 1 (entries 1 and 3). View Source
